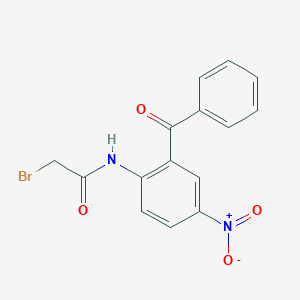

5-Nitro-2-(bromoacetamido)benzophenone

Description

The exact mass of the compound N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZJZGVAIGKLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173928 | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-70-3 | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-(bromoacetamido)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis protocol for 5-Nitro-2-(bromoacetamido)benzophenone. It serves as a crucial intermediate in the production of various 1,4-benzodiazepines, a significant class of psychoactive drugs.[1] The synthesis detailed herein involves the acylation of 2-Amino-5-nitrobenzophenone. This guide presents key quantitative data, a detailed experimental protocol, and workflow visualizations to assist researchers in the field of medicinal and organic chemistry.

Chemical and Physical Properties

The properties of this compound are summarized below. This data is essential for handling, storage, and characterization of the compound.

| Property | Value |

| CAS Number | 2011-70-3[2][3] |

| Molecular Formula | C₁₅H₁₁BrN₂O₄[2][3] |

| Molecular Weight | 363.16 g/mol [3][4] |

| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |

| Appearance | Solid[2] |

| Purity | Commercially available at ≥98%[2] |

| Solubility | DMF: 12 mg/ml; DMSO: 2 mg/ml; Ethanol (B145695): Slightly soluble[2] |

| Storage Temperature | 2-8°C or -20°C[2] |

Synthesis Protocol

The primary route for synthesizing this compound is through the N-acylation of 2-Amino-5-nitrobenzophenone using bromoacetyl bromide.[1][5] This reaction forms the core of the multi-step synthesis of several benzodiazepine (B76468) drugs, such as nitrazepam and nimetazepam.[2]

Reaction Scheme

The general synthetic strategy involves the reaction of the primary amino group of 2-Amino-5-nitrobenzophenone with bromoacetyl bromide. This electrophilic substitution reaction results in the formation of an amide bond, yielding the target compound and hydrogen bromide as a byproduct.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Amino-5-nitrobenzophenone | 1775-95-7 | 242.23 g/mol | 14.5 g | 0.060 |

| Bromoacetyl bromide | 598-21-0 | 201.86 g/mol | 12.1 g (6.0 mL) | 0.060 |

| Benzene (Anhydrous) | 71-43-2 | 78.11 g/mol | 350 mL | - |

Experimental Procedure

The following protocol is adapted from established synthesis methodologies.[5]

-

Preparation : In a three-neck flask equipped with a mechanical stirrer and a gas outlet, dissolve 14.5 g (0.060 mol) of 2-Amino-5-nitrobenzophenone in 350 mL of anhydrous benzene.

-

Reagent Addition : While stirring the solution at room temperature, slowly add 6.0 mL (0.060 mol) of bromoacetyl bromide to the reaction mixture.

-

Reaction : The reaction is typically exothermic and produces hydrogen bromide gas. To drive the reaction to completion, gently blow a stream of dry air or nitrogen through the solution to facilitate the removal of the HBr gas.

-

Work-up : Once the evolution of HBr has ceased, cool the reaction mixture in an ice bath to precipitate the crude product.

-

Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid with ice-cold water until the filtrate is acid-free.

-

Drying : Dry the collected product, this compound, in a vacuum oven.

Purification

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol to achieve high purity.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the step-by-step laboratory workflow for the synthesis of this compound.

Caption: Synthesis workflow from starting materials to final product.

Pharmaceutical Context

This compound is a pivotal intermediate. The diagram below shows its logical position in the synthetic pathway towards therapeutically active benzodiazepines.

Caption: Role as an intermediate in benzodiazepine synthesis.

Safety Information

-

Reagents : Bromoacetyl bromide is highly corrosive, toxic, and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents : Benzene is a known carcinogen and is flammable. Use with caution and appropriate safety measures.

-

General Handling : Handle all chemical compounds in accordance with good industrial hygiene and safety practices.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7] This product is intended for research and forensic applications only.[2][3][4]

References

An In-depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceuticals. This document consolidates available data on its chemical and physical characteristics, outlines its primary synthetic route with detailed experimental considerations, and discusses its significance in medicinal chemistry. All quantitative data is presented in clear, tabular format for ease of reference. Experimental workflows are visualized to provide a clear understanding of the synthetic processes.

Physicochemical Properties

This compound, also known by its IUPAC name N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, is a solid organic compound. Its core structure features a benzophenone (B1666685) framework with nitro and bromoacetamido substitutions. These functional groups contribute to its reactivity and utility as a chemical intermediate.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1] |

| Molecular Weight | 363.16 g/mol | [2] |

| CAS Number | 2011-70-3 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 156-158 °C | |

| Boiling Point | 590.3 °C at 760 mmHg | |

| Density | 1.609 g/cm³ | |

| Solubility | DMF: 12 mg/mLDMSO: 2 mg/mLEthanol: Slightly soluble | [1] |

| UV Absorption (λmax) | 263, 309 nm | [1] |

| Storage Temperature | -20°C or 2-8°C |

Synthesis and Experimental Protocols

This compound is primarily known as a crucial intermediate in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. Notably, it is a precursor to nitrazepam and nimetazepam. The synthesis is a two-step process, starting from the synthesis of its precursor, 2-amino-5-nitrobenzophenone (B23384), followed by its acylation.

Synthesis of 2-Amino-5-nitrobenzophenone

The industrial synthesis of 2-amino-5-nitrobenzophenone is typically achieved through a Friedel-Crafts acylation reaction. This method is favored due to its high regioselectivity, which minimizes the formation of isomeric byproducts.[3]

Experimental Protocol: Friedel-Crafts Acylation

-

Reactants: p-Nitroaniline and benzoyl chloride.

-

Catalyst: Anhydrous zinc chloride (a Lewis acid).[3]

-

Procedure:

-

Anhydrous zinc chloride is charged into a reaction vessel with ortho-chlorobenzoyl chloride (as an analogue to benzoyl chloride in a scaled-up process).[3]

-

The mixture is heated to 130-140°C.[3]

-

p-Nitroaniline is added portion-wise over a period of approximately 30 minutes, maintaining the temperature.[3]

-

Following the addition, the reaction temperature is raised to 200-205°C and held for one hour to ensure the completion of the reaction.[3]

-

The reaction mixture is then cooled to 100-105°C for hydrolysis.[3]

-

A mixture of water and hydrochloric acid is carefully added.[3]

-

The pH is adjusted using ammonium (B1175870) hydroxide (B78521), and the product is extracted with toluene (B28343) at 50-60°C.[3]

-

The combined organic extracts are washed with water.[3]

-

-

Purification:

Synthesis of this compound

The final step in the synthesis involves the acylation of the amino group of 2-amino-5-nitrobenzophenone with bromoacetyl bromide. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Acylation

-

Reactants: 2-Amino-5-nitrobenzophenone and bromoacetyl bromide.

-

Solvent: Benzene.

-

Procedure:

-

2-Amino-5-nitrobenzophenone is dissolved in benzene.

-

Bromoacetyl bromide is added dropwise to the solution.

-

The mixture is refluxed for approximately 2 hours.

-

After cooling, the solution is washed with a sodium hydroxide solution to remove any unreacted bromoacetyl bromide and the hydrobromic acid byproduct.

-

The organic layer is then evaporated to yield the crude product.

-

-

Purification:

-

The crude product is recrystallized from a suitable solvent, such as methanol, to obtain pure this compound.

-

Mandatory Visualizations

Synthetic Workflow

The overall synthesis of this compound can be visualized as a two-stage process.

Caption: Synthetic pathway of this compound.

Logical Relationship in Benzodiazepine (B76468) Synthesis

This compound serves as a critical precursor for the formation of the diazepine (B8756704) ring in benzodiazepines.

Caption: Role as a precursor in benzodiazepine synthesis.

Biological Significance and Applications

Currently, there is no publicly available scientific literature detailing the direct biological activity or specific signaling pathways of this compound itself. Its primary and well-documented significance lies in its role as a synthetic intermediate.

The end-products of its synthetic pathway, 1,4-benzodiazepines, are a widely studied class of drugs that act as positive allosteric modulators of the GABA-A receptor in the central nervous system. The binding of benzodiazepines to this receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

General Benzodiazepine Signaling Pathway

To provide a relevant biological context, the general mechanism of action for the class of compounds synthesized from this compound is illustrated below.

Caption: General signaling pathway of benzodiazepines.

Conclusion

This compound is a well-characterized organic compound with established physicochemical properties. Its primary importance in the scientific and industrial landscape is as a pivotal intermediate in the multi-step synthesis of several 1,4-benzodiazepines. While the compound itself is not reported to have direct biological activity, its role in the production of therapeutically significant drugs makes it a compound of interest for medicinal chemists and professionals in drug development. Further research into potential novel applications of this molecule could be a future area of exploration.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-Nitro-2-(bromoacetamido)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceutical compounds, notably benzodiazepines.[1] This document details the analytical methodologies and spectroscopic data interpretation required for the unequivocal identification and characterization of this molecule. The synthesis, physicochemical properties, and spectroscopic profile, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are presented. Detailed experimental protocols for both the synthesis and the analytical techniques are provided to aid researchers in their practical applications.

Introduction

This compound, with the chemical formula C₁₅H₁₁BrN₂O₄, is a crucial precursor in medicinal chemistry.[1] Its structure combines a benzophenone (B1666685) core with a nitro group and a bromoacetamido side chain, making it a versatile building block for creating more complex molecules. Accurate characterization of this intermediate is paramount to ensure the purity and identity of subsequent products in a synthetic pathway. This guide outlines the systematic approach to its structure elucidation through a combination of modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrN₂O₄ |

| Molecular Weight | 363.16 g/mol [2] |

| CAS Number | 2011-70-3[2] |

| Melting Point | 156-158 °C[3] |

| Appearance | Solid |

| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |

| Synonyms | 2'-Benzoyl-2-bromo-4'-nitroacetanilide[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-amino-5-nitrobenzophenone (B23384) with bromoacetyl bromide. 2-amino-5-nitrobenzophenone itself is a commercially available starting material or can be synthesized via methods such as the Friedel-Crafts reaction.

Reaction Pathway

Experimental Protocol: Synthesis

Materials:

-

2-amino-5-nitrobenzophenone

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-nitrobenzophenone (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise.

-

In a separate dropping funnel, dilute bromoacetyl bromide (1.1 equivalents) with anhydrous DCM.

-

Add the bromoacetyl bromide solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Spectroscopic Data and Interpretation

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

| Ion | m/z (relative intensity) |

| [M]⁺ | 362/364 (M⁺, M⁺+2) |

| [M-Br]⁺ | 283 |

| [M-COCH₂Br]⁺ | 242 |

| [C₆H₅CO]⁺ | 105 |

Note: The mass spectrum data is based on the available spectrum from SpectraBase.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are summarized in Table 3.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H | Amide N-H stretch |

| ~1685 | C=O | Amide I band (C=O stretch) |

| ~1660 | C=O | Benzophenone C=O stretch |

| ~1520 & ~1340 | NO₂ | Asymmetric and symmetric NO₂ stretch |

| ~1580 & ~1450 | C=C | Aromatic C=C stretch |

| ~700-800 | C-H | Aromatic C-H bending |

| ~650 | C-Br | C-Br stretch |

Note: The IR data is predicted based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The predicted chemical shifts are presented in Tables 4 and 5.

4.3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | s | 2H | -COCH₂Br |

| ~7.4-7.8 | m | 5H | Benzoyl ring protons |

| ~8.0-8.5 | m | 3H | Nitro-substituted ring protons |

| ~9.5 | s (broad) | 1H | -NH- |

Note: The ¹H NMR data is predicted based on the analysis of structurally similar compounds.

4.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -COCH₂Br |

| ~120-140 | Aromatic carbons |

| ~145-150 | Aromatic carbon attached to NO₂ |

| ~165 | Amide C=O |

| ~195 | Benzophenone C=O |

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar compounds.

Experimental Workflows and Protocols

Analytical Workflow

General Spectroscopic Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will generate the final absorbance or transmittance spectrum.

5.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation patterns. For accurate mass measurement, a high-resolution mass spectrometer is recommended.

Conclusion

The structure of this compound can be unequivocally determined through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides the necessary data, interpretation, and experimental protocols to assist researchers in the synthesis and characterization of this important pharmaceutical intermediate. While predicted spectroscopic data has been provided in the absence of readily available experimental spectra, the outlined methodologies will enable scientists to confirm these predictions and ensure the quality of their synthesized material.

References

5-Nitro-2-(bromoacetamido)benzophenone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, detailed synthesis protocols, and its pivotal role in the formation of 1,4-benzodiazepines.

Core Compound Specifications

This compound, also known as N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, is a solid organic compound. Its fundamental chemical and physical properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1][2][3] |

| Molecular Weight | 363.16 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 156-158 °C | [4] |

| CAS Number | 2011-70-3 | [3][4] |

Synthetic Pathways and Experimental Protocols

This compound serves as a crucial precursor in the synthesis of nitrazepam, a 1,4-benzodiazepine (B1214927) derivative. The general synthetic route involves the acylation of 2-amino-5-nitrobenzophenone (B23384) followed by cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the acylation of 2-amino-5-nitrobenzophenone.

Materials:

-

2-amino-5-nitrobenzophenone

-

Bromoacetyl bromide

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 12.4 mmol (approximately 3 g) of 2-amino-5-nitrobenzophenone in 20 mL of toluene at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 16 mmol (approximately 1.4 mL or 3.23 g) of bromoacetyl bromide to the solution dropwise with continuous stirring.[4]

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.[4]

-

Allow the mixture to cool to room temperature. The product, this compound, will crystallize out of the solution.

-

Collect the crystals by filtration and wash with a small amount of cold toluene.

-

The resulting product should have a melting point of approximately 156 °C, with an expected yield of around 88%.[4]

Experimental Protocol: Synthesis of Nitrazepam via Cyclization

The following protocol outlines the conversion of this compound to nitrazepam. Note: Some protocols utilize the chloro-analogue, 2-(2-chloroacetamido)-5-nitrobenzophenone, but the principle of cyclization remains similar. This generalized procedure is based on the reaction with a source of ammonia (B1221849).

Materials:

-

This compound (or its chloro-analogue)

-

Hexamethylenetetramine (Hexamine)

-

Ethanol (96%)

-

Ammonia solution (25%)

-

Tetrahydrofuran (B95107) (THF)

-

Toluene

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

Dissolve the synthesized this compound in tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of hexamine, 96% ethanol, and 25% ammonia solution.[1]

-

Add the THF solution of the benzophenone (B1666685) derivative to the ammonia-hexamine mixture.

-

Reflux the resulting mixture for approximately 6 hours.[1]

-

After reflux, remove the volatile components (THF, ethanol, excess ammonia) using a rotary evaporator.[1]

-

To the residue, add toluene and a small amount of a purification agent (e.g., activated carbon) and filter the solution.[1]

-

Evaporate the toluene from the filtrate to obtain the crude nitrazepam product.[1] Further purification can be achieved through recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the two-stage synthesis of nitrazepam from 2-amino-5-nitrobenzophenone, with this compound as the key intermediate.

Caption: Synthesis of Nitrazepam Workflow.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not typically investigated for its biological activity or its interaction with cellular signaling pathways. Its primary role is in the laboratory synthesis of more complex molecules, such as benzodiazepines, which are the pharmacologically active agents. The final product, nitrazepam, exerts its effects by modulating the GABA-A receptor in the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties. There is no evidence to suggest that the intermediate itself has any significant biological role.

References

Solubility Profile of 5-Nitro-2-(bromoacetamido)benzophenone: A Technical Guide for Researchers

COMPOUND: 5-Nitro-2-(bromoacetamido)benzophenone CAS NUMBER: 2011-70-3 MOLECULAR FORMULA: C₁₅H₁₁BrN₂O₄ MOLECULAR WEIGHT: 363.16 g/mol [1]

Abstract

This technical guide provides a detailed overview of the solubility of this compound in organic solvents. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document compiles the existing information and furnishes detailed experimental protocols for researchers to determine solubility in their specific solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound, a known precursor in the synthesis of benzodiazepines, in their work.[2] The document includes structured data tables, in-depth methodologies for solubility determination, and visual diagrams of experimental workflows and synthetic pathways.

Physicochemical Properties

This compound is a solid at room temperature.[2] It serves as an analytical reference standard and is categorized as a precursor or intermediate in the synthesis of benzodiazepines like nitrazepam and nimetazepam.[2]

Solubility Data

The quantitative solubility data for this compound is not extensively reported in scientific literature. The table below summarizes the available data from commercial suppliers. It is important to note that temperature conditions for these solubility measurements are not specified.

| Solvent | CAS Number | Solubility | Data Type | Source |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 12 mg/mL | Quantitative | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 2 mg/mL | Quantitative | [2] |

| Ethanol | 64-17-5 | Slightly soluble | Qualitative | [2] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound in a broader range of organic solvents, the following detailed experimental protocols are provided. The equilibrium solubility method (shake-flask) is considered the gold standard for its accuracy and reliability.

Equilibrium Solubility Determination (Shake-Flask Method)

This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a specific volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, chloroform, ethyl acetate, methanol, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, a miniaturized shake-flask method can be employed in a 96-well plate format.

Procedure:

-

Add a known excess of the compound to each well of a 96-well plate.

-

Dispense a known volume of different solvents into the wells.

-

Seal the plate and agitate at a constant temperature.

-

Separate the undissolved solid (e.g., by centrifugation or filtration).

-

Determine the concentration of the dissolved compound in the supernatant of each well using a suitable analytical method (e.g., UV-Vis plate reader).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Synthetic Pathway

This compound is a key intermediate in the synthesis of certain benzodiazepines. The following diagram outlines its role as a precursor.

Caption: Role as a Benzodiazepine Precursor.

References

5-Nitro-2-(bromoacetamido)benzophenone: A Technical Overview of a Key Benzodiazepine Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(bromoacetamido)benzophenone is a crucial chemical intermediate, primarily recognized for its role in the synthesis of several pharmacologically significant 1,4-benzodiazepine (B1214927) derivatives. While its direct biological mechanism of action is not extensively documented in publicly available literature, its chemical properties and reactivity are central to the formation of the diazepine (B8756704) ring system. This technical guide provides a comprehensive overview of the known information regarding this compound, focusing on its chemical characteristics and its application in the synthesis of notable benzodiazepines.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. The following table summarizes its key chemical data.

| Property | Value | Source |

| CAS Number | 2011-70-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1][2][4] |

| Molecular Weight | 363.16 g/mol | [2][4][5] |

| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Synonyms | 2'-benzoyl-2-bromo-4'-nitro-Acetanilide, N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | [1][4] |

| Appearance | Solid | [1] |

| Purity | ≥95% - ≥98% | [1][4] |

| Solubility | DMF: 12 mg/ml, DMSO: 2 mg/ml, Ethanol: Slightly soluble | [1] |

| Storage Temperature | -20°C or 2-8°C | [1][3] |

| SMILES | O=C(C1=CC(--INVALID-LINK--=O)=CC=C1NC(CBr)=O)C2=CC=CC=C2 | [1] |

| InChI Key | USZJZGVAIGKLRF-UHFFFAOYSA-N | [1] |

Role in Benzodiazepine (B76468) Synthesis

The primary significance of this compound lies in its function as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs.[1][5] Specifically, it is a key starting material for the production of nitrazepam and nimetazepam.[1] The bromoacetamido group is a reactive handle that facilitates the cyclization reaction required to form the seven-membered diazepine ring characteristic of benzodiazepines.

The general synthetic pathway involves the reaction of the bromoacetamido group with an amine, leading to the formation of the diazepine ring. The nitro group can subsequently be reduced to an amino group and further modified if necessary.

Caption: Synthetic route from 5-Nitro-2-aminobenzophenone to Nitrazepam via this compound.

Mechanism of Action: An Area for Future Research

Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of this compound as a standalone biologically active molecule. Its primary role is well-established as a synthetic intermediate.[1][5] The biological activity of the final benzodiazepine products, such as nitrazepam, is well-characterized and involves the potentiation of the GABA-A receptor in the central nervous system. However, it is crucial to distinguish the pharmacological activity of the final product from its precursors.

The presence of a bromoacetamido group, a known alkylating agent, suggests a potential for covalent modification of biological macromolecules. However, without specific studies on this compound's biological targets and effects, any proposed mechanism of action would be purely speculative. Further research is required to determine if this compound exhibits any intrinsic biological activity or if its effects are solely attributable to its role as a precursor in the synthesis of other compounds.

Conclusion

This compound is a compound of significant interest to medicinal chemists and professionals in drug development due to its indispensable role in the synthesis of benzodiazepines. While its own biological mechanism of action remains to be elucidated, its well-defined chemical properties and reactivity make it a valuable tool in the creation of potent therapeutic agents. Future investigations into the potential intrinsic biological activities of this intermediate could reveal novel pharmacological properties.

References

The Multifaceted Biological Activities of Benzophenone Derivatives: A Technical Guide for Researchers

For Immediate Release

Benzophenone (B1666685) derivatives, a class of compounds characterized by a diphenyl ketone core, are emerging as a versatile scaffold in medicinal chemistry and drug discovery. Possessing a wide spectrum of biological activities, these derivatives are the subject of intense research for their potential therapeutic applications. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antioxidant, antiviral, and enzyme-inhibitory properties of benzophenone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Benzophenone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and proliferation.

Quantitative Anticancer Data

The anticancer efficacy of various benzophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes the IC₅₀ values for several derivatives against different human cancer cell lines.[1][2]

| Benzophenone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [1] |

| Compound 1 | A-549 (Lung) | 0.82 | [1] |

| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [1] |

| Compound 1 | SW480 (Colon) | 0.99 | [1] |

| Compound 8 | HL-60 (Leukemia) | 0.15 | [1] |

| Compound 9 | HL-60 (Leukemia) | 0.16 | [1] |

| 2-Hydroxybenzophenone Derivative | MDA-MB-231 (Breast) | 12.09 | [2] |

| 2-Hydroxybenzophenone Derivative | T47-D (Breast) | 26.49 | [2] |

| 2-Hydroxybenzophenone Derivative | PC3 (Prostate) | 15.63 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Benzophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of viability versus the log of the compound concentration.

Signaling Pathways in Cancer

Benzophenone derivatives have been shown to interfere with several signaling pathways implicated in cancer progression. For instance, some derivatives can inhibit the MEK/ERK pathway, which is crucial for cell proliferation and survival in pancreatic cancer.[3] Others have been found to modulate the estrogen receptor α (ERα) and Wnt/β-catenin signaling pathways, which are involved in the growth and metastasis of certain breast and ovarian cancers.[4]

Antimicrobial Activity

A growing body of evidence highlights the potent antimicrobial properties of benzophenone derivatives against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of the microbial cell membrane.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected benzophenone derivatives against various microbial strains.

| Benzophenone Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | [5] |

| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 125 - 250 | [5] |

| 2,2′,4-Trihydroxybenzophenone | Salmonella Typhimurium | 125 | [5] |

| Xanthochymol | Methicillin-resistant S. aureus (MRSA) | 3.1 - 12.5 | [6] |

| Benzophenone-tetraamide | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2.0 | [7] |

| Benzophenone-tetraamide | Vancomycin-resistant Enterococcus (VRE) | 0.5 - 2.0 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Benzophenone derivatives

-

Sterile saline or PBS

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the benzophenone derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Mechanism of Antimicrobial Action

Several studies suggest that benzophenone derivatives exert their antimicrobial effects by targeting the bacterial cell membrane. This can involve binding to components like lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to membrane depolarization and leakage of intracellular contents such as potassium ions.[7][8]

Antioxidant Activity

Many benzophenone derivatives, particularly those with hydroxyl substitutions, exhibit potent antioxidant properties. They can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Benzophenone Derivative | Assay | IC₅₀ (µM) | Reference |

| Garcinol | DPPH | 9.11 - 6.93 | [8] |

| Isoxanthochymol | DPPH | 3.87 | [9] |

| Isoxanthochymol | ABTS | 0.88 | [9] |

Experimental Protocols: DPPH and ABTS Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the benzophenone derivative.

-

Mix the test sample with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the benzophenone derivative to the ABTS•+ solution.

-

Incubate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm. The reduction in absorbance reflects the antioxidant capacity.

Antiviral and Enzyme Inhibitory Activities

Benzophenone derivatives have also shown promise as antiviral agents and inhibitors of various enzymes.

Quantitative Antiviral and Enzyme Inhibition Data

| Benzophenone Derivative | Target | Activity | Value | Reference |

| GW678248 | HIV-1 Reverse Transcriptase | IC₅₀ | 0.8 - 6.8 nM | [10] |

| Gallotannin (from Mango bark) | Influenza Neuraminidase | IC₅₀ | 9.2 µM | [11] |

| Gallotannin (from Mango bark) | Coxsackie B3 Virus 3C Protease | IC₅₀ | 1.1 µM | [11] |

| Benzophenone derivative 10b | p38α MAP Kinase | IC₅₀ | 14 nM | [12] |

| Benzophenone derivative 6 | Butyrylcholinesterase (BuChE) | IC₅₀ | 172 nM | |

| Glucoside 4 | Cyclooxygenase-2 (COX-2) | IC₅₀ | 4 µM |

Experimental Workflow: High-Throughput Enzyme Inhibitor Screening

Conclusion

The benzophenone scaffold represents a privileged structure in the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, antiviral, and enzyme-inhibitory effects, underscore the vast potential of this class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further exploration and modification of the benzophenone core are likely to yield novel candidates with enhanced potency and selectivity for a multitude of therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]

- 12. scielo.br [scielo.br]

The Genesis of a Benzodiazepine Precursor: A Technical History of 5-Nitro-2-(bromoacetamido)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery of 5-Nitro-2-(bromoacetamido)benzophenone, a pivotal intermediate in the synthesis of pioneering benzodiazepine (B76468) drugs. By examining the original experimental protocols and the broader scientific landscape of the time, we gain insight into the foundations of modern medicinal chemistry and drug development.

Introduction: A Stepping Stone to a New Class of Therapeutics

The discovery of this compound is intrinsically linked to the groundbreaking work on 1,4-benzodiazepines by Leo Sternbach and his team at Hoffmann-La Roche. This compound emerged not as a therapeutic agent itself, but as a crucial precursor in the chemical synthesis of nitrazepam, one of the early and significant members of the benzodiazepine class of drugs. Its synthesis was a key step in a multi-stage process aimed at creating novel psychoactive compounds, which ultimately revolutionized the treatment of anxiety, insomnia, and seizure disorders.

The historical significance of this compound lies in its role as a molecular scaffold, enabling the construction of the seven-membered diazepine (B8756704) ring that is characteristic of this class of drugs. The development of a reliable synthetic route to this intermediate was paramount to the successful production and subsequent investigation of these powerful new therapeutic agents.

The Foundational Synthesis: The Work of Sternbach and Colleagues

The seminal research describing the synthesis of nitro-substituted 5-phenyl-1,4-benzodiazepine derivatives, including the pathway involving this compound, was published in 1963.[1] The core of this discovery was the development of a method to introduce a reactive side chain onto a benzophenone (B1666685) core, which could then be cyclized to form the desired benzodiazepine structure.

Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrN₂O₄ |

| Molecular Weight | 363.16 g/mol |

| CAS Number | 2011-70-3 |

| Synonyms | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide, 2'-Benzoyl-2-bromo-4'-nitroacetanilide |

The Acylation Reaction: A Key Synthetic Step

The critical step in the formation of this compound is the acylation of 2-amino-5-nitrobenzophenone (B23384) with a haloacetyl halide. The original research and subsequent patents from that era detail the reaction with bromoacetyl bromide.

Experimental Protocols: Recreating a Historical Synthesis

The following experimental protocol is based on the detailed procedures described in a patent filed by the Hoffmann-La Roche team, which provides a clear window into the original synthetic methodology.

Synthesis of this compound

-

Materials:

-

2-amino-5-nitrobenzophenone (7.26 g, 30 mmol)

-

Bromoacetyl bromide (2.8 cc, 60 mmol)

-

Benzene (B151609) (350 cc)

-

Petroleum ether

-

Water

-

Sodium sulfate

-

-

Procedure:

-

A solution of 2-amino-5-nitrobenzophenone in benzene is prepared in a suitable reaction vessel.

-

Bromoacetyl bromide is added to the solution.

-

A stream of dry air is passed through the solution to facilitate the removal of hydrogen bromide gas that is evolved during the reaction.

-

The benzene solution is then washed with water until the washings are neutral to remove any remaining acid.

-

The organic layer is dried over sodium sulfate.

-

The benzene is removed in vacuo to yield the crude product.

-

The residue is crystallized from a mixture of benzene and petroleum ether.

-

-

Results:

-

The product, 2-bromoacetamido-5-nitrobenzophenone, is obtained as colorless needles.

-

The reported melting point for the purified product is 155-156 °C.

-

The Pathway to a Pharmacologically Active Compound

The discovery of this compound was not an end in itself, but a means to an end: the synthesis of nitrazepam. The bromoacetyl group provides a reactive handle for the subsequent cyclization step, which forms the core benzodiazepine ring system.

Caption: Synthetic pathway from 2-amino-5-nitrobenzophenone to nitrazepam.

Mechanism of Action: The Ultimate Target of the Synthesis

The benzodiazepines synthesized from intermediates like this compound exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a site on the receptor that is distinct from the GABA binding site.[1] This binding event does not open the chloride channel directly but instead enhances the effect of GABA, increasing the frequency of channel opening.[1] The influx of chloride ions (Cl⁻) into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This potentiation of GABA's inhibitory effect is the basis for the anxiolytic, sedative, hypnotic, and anticonvulsant properties of benzodiazepines.

References

The Synthesis of Benzodiazepines: A Technical Guide to the Role of 5-Nitro-2-(bromoacetamido)benzophenone as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 1,4-benzodiazepines, a critical class of psychoactive drugs, with a specific focus on the role of 5-Nitro-2-(bromoacetamido)benzophenone as a pivotal precursor. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

1,4-Benzodiazepines are a cornerstone in the treatment of a variety of central nervous system disorders, valued for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The efficacy of these therapeutic agents is intrinsically linked to their chemical structure, particularly the substituents on the benzodiazepine (B76468) core. The synthesis of these complex molecules often relies on meticulously planned multi-step procedures, where the selection of appropriate starting materials is paramount.

This compound serves as a crucial intermediate in the synthesis of 7-nitro-substituted 1,4-benzodiazepines, such as the well-known hypnotic agent, nitrazepam. This guide will elucidate the chemical journey from the foundational precursor, 2-amino-5-nitrobenzophenone (B23384), to the final benzodiazepine structure, providing the necessary technical details for laboratory and potential scale-up applications.

Synthetic Pathway Overview

The general synthetic strategy for producing 7-nitro-1,4-benzodiazepines from 2-amino-5-nitrobenzophenone involves a two-step process: acylation followed by cyclization. This compound is the product of the initial acylation step.

-

Acylation: The primary amino group of 2-amino-5-nitrobenzophenone is acylated using a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, to form the corresponding N-(2-haloacetamido)-5-nitrobenzophenone intermediate.[1] This reaction introduces the necessary framework for the subsequent ring closure.

-

Cyclization: The N-(2-haloacetamido)-5-nitrobenzophenone intermediate then undergoes intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. This step is typically achieved by reacting the intermediate with a source of ammonia (B1221849), such as hexamethylenetetramine (hexamine) in the presence of an ammonia solution, to yield the final 1,4-benzodiazepine-2-one.[1]

dot

Quantitative Data

The efficiency of benzodiazepine synthesis is highly dependent on reaction conditions. The following tables summarize quantitative data for the synthesis of the precursor, 2-amino-5-nitrobenzophenone, and its subsequent conversion to nitrazepam, a representative 7-nitro-1,4-benzodiazepine.

Table 1: Synthesis of 2-Amino-5-nitrobenzophenone

| Method | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Friedel-Crafts Acylation | p-Nitroaniline, Benzoyl Chloride, ZnCl₂ | 195-205°C, 2 h, then hydrolysis | - | 160-162 | [2] |

| Modified GDR Patent | N-Benzoyl-2-amino-5-nitrobenzophenone, NaOH, Methanol, Water | Reflux, 6 h | 95 | 145-155 | [1] |

| From 2-chloro-5-nitrobenzophenone | 2-chloro-5-nitrobenzophenone, Ammonia | 125-130°C, 5 h, 0.6 MPa | 85 | - | [1] |

Table 2: Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone

| Step | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acylation | 2-Amino-5-nitrobenzophenone, Chloroacetyl Chloride | Toluene (B28343) | Reflux (100-107°C), 6 h | 75.1 | [1] |

| Acylation | 2-Amino-5-nitrobenzophenone, Chloroacetyl Chloride | Chloroform (B151607) | 35°C, 2 h | - | [1] |

| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone, Hexamine, Ammonia | THF, Ethanol (B145695) | Reflux, 6 h | ~40g from 50g precursor | [1] |

| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone, Hexamine, Ammonium Chloride, H₂SO₄ | Ethanol | - | 86-90 | [1] |

| Overall | 2-Amino-5-nitrobenzophenone to Nitrazepam | Optimized Process | - | >45 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 7-nitro-1,4-benzodiazepines, starting from 2-amino-5-nitrobenzophenone. While the protocols below specify the use of chloroacetyl chloride for acylation, a similar procedure can be followed using bromoacetyl bromide to yield the target precursor, this compound. One source notes that chloroacetyl chloride is often preferred due to its higher activity, stability, and availability.

Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone (Friedel-Crafts Acylation)

This protocol describes a common method for synthesizing the starting material.

Materials:

-

p-Nitroaniline

-

Benzoyl chloride

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, reflux condenser, and drying tube, add p-nitroaniline (0.1 mole) and anhydrous zinc chloride (0.12 mole).

-

Slowly add benzoyl chloride (0.22 mole) to the mixture.

-

Heat the reaction mixture to 195-205°C and maintain for 2 hours.

-

After cooling, add 50 mL of water and reflux with stirring for 6 hours.

-

Filter the cooled mixture. The filter residue is washed with 3 M hydrochloric acid.

-

The residue is ground and stirred into a paste with an appropriate amount of water.

-

Adjust the pH to 11 with a sodium hydroxide solution and maintain for 2 hours.

-

Filter the mixture and wash the solid with water until neutral to obtain the crude product.

-

Recrystallize the crude product from ethanol with activated carbon to yield purified 2-amino-5-nitrobenzophenone.[2]

dot

Protocol 2: Acylation of 2-Amino-5-nitrobenzophenone

This protocol details the formation of the N-haloacetylated intermediate.

Materials:

-

2-Amino-5-nitrobenzophenone (0.206 moles, 50 g)

-

Dry Chloroform (250 mL) (or Toluene)

-

Chloroacetyl chloride (0.314 moles, 24 mL) (or Bromoacetyl bromide)

Procedure:

-

Dissolve 2-amino-5-nitrobenzophenone in dry chloroform in a reaction vessel equipped with a stirrer and protected from moisture.

-

Over a period of 5 minutes, add chloroacetyl chloride to the solution.

-

Stir the reaction mixture at 35°C for 2 hours, ensuring continued protection from moisture.[1]

-

After the reaction is complete, evaporate all volatile components using a rotary evaporator.

-

To ensure complete dryness, add an additional 100 mL of chloroform to the residue and evaporate again. The resulting product is 2-(chloroacetamido)-5-nitrobenzophenone.[1] An analogous procedure with bromoacetyl bromide yields this compound.

Protocol 3: Cyclization to Nitrazepam

This protocol describes the final ring-closure to form the benzodiazepine.

Materials:

-

2-(Chloroacetamido)-5-nitrobenzophenone (from the previous step)

-

Tetrahydrofuran (THF) (200 mL)

-

Hexamethylenetetramine (Hexamine) (0.3 moles, 42 g)

-

96% Ethanol (900 mL)

-

25% Ammonia solution (2.95 moles, 220 mL)

-

Toluene (240 mL)

-

p-Toluenesulfonic acid hydrate (B1144303) (1 g)

-

Dichloromethane

Procedure:

-

Take up the 2-(chloroacetamido)-5-nitrobenzophenone in THF.

-

Add hexamine, 96% ethanol, and the 25% ammonia solution to the reaction mixture.

-

Reflux the mixture for 6 hours.[1]

-

Evaporate all volatile components, with the final traces removed under vacuum on a rotary evaporator.

-

To the residue, add toluene and p-toluenesulfonic acid hydrate and shake.

-

Reflux the mixture using a Dean-Stark adapter for 90 minutes to remove any water formed during the reaction.

-

Add 150 mL of hot water and allow the mixture to cool overnight.

-

Filter the resulting brown solid and wash it twice with 100 mL of water.

-

Dissolve the crude product in 400 mL of dichloromethane.

-

Purify the solution by passing it through a short column of silica (B1680970) gel.

-

Evaporate the filtrate to complete dryness to obtain nitrazepam.[1]

dot

Conclusion

This compound and its chloro-analogue are indispensable intermediates in the synthesis of a specific and potent class of 7-nitro-1,4-benzodiazepines. The synthetic route, primarily involving acylation and subsequent cyclization, can be optimized to achieve high yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and production of these vital therapeutic agents. Careful consideration of reaction parameters and purification techniques is crucial for obtaining high-purity final products suitable for pharmaceutical applications.

References

In-Depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone: Synthesis, Spectral Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various 1,4-benzodiazepines. The document details its physicochemical properties, a plausible synthetic protocol, and an in-depth analysis of its spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of complete experimental data for this specific intermediate, this guide leverages spectral data from structurally analogous compounds to provide a robust predictive analysis. All quantitative data is summarized in structured tables, and relevant chemical transformations are visualized using workflow diagrams.

Introduction

This compound, with the systematic name N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, is a crucial precursor in the pharmaceutical industry.[1] Its structure incorporates a benzophenone (B1666685) core, a nitro group, and a bromoacetamido side chain, making it an ideal starting material for the synthesis of psychoactive drugs such as nitrazepam and nimetazepam.[1] This guide serves as a technical resource for professionals in drug development and organic synthesis, offering detailed information on its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1][2] |

| Molecular Weight | 363.16 g/mol | [2][3][4] |

| CAS Number | 2011-70-3 | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95-98% | [1][4] |

| Solubility | Soluble in DMF and DMSO, slightly soluble in Ethanol | [1] |

| UV λmax | 263, 309 nm | [1] |

Synthesis

This compound is typically synthesized from 2-amino-5-nitrobenzophenone (B23384) through an acylation reaction. The following section outlines a detailed experimental protocol based on established chemical principles for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-nitrobenzophenone

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone in an anhydrous solvent.

-

Add a tertiary amine base to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add bromoacetyl bromide dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Synthetic Workflow

Spectral Data Analysis

This section provides a detailed analysis of the expected spectral data for this compound. Where experimental data is unavailable, predictions are made based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 7.2 | m | 8H | Aromatic protons |

| ~4.0 | s | 2H | -CH₂-Br |

| ~9.0 | s (broad) | 1H | -NH- |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~165 | C=O (amide) |

| ~150 - 118 | Aromatic carbons |

| ~29 | -CH₂-Br |

Infrared (IR) Spectroscopy

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1580 | Strong | N-H bend (amide II) |

| ~1520, ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~700-800 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[5] The fragmentation pattern is critical for its identification.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Ion | Predicted Fragmentation Pathway |

| 363/365 | [M]⁺ | Molecular ion peak (presence of Br isotope) |

| 284 | [M - Br]⁺ | Loss of a bromine radical |

| 242 | [M - CH₂BrCO]⁺ | Loss of the bromoacetyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Application in Benzodiazepine (B76468) Synthesis

This compound is a pivotal intermediate in the synthesis of nitrazepam. The bromoacetamido group is susceptible to nucleophilic attack, leading to the formation of the seven-membered diazepine (B8756704) ring.

Cyclization to Benzodiazepine Core

The final step in the synthesis of the benzodiazepine core involves the cyclization of this compound. This is typically achieved by reaction with a source of ammonia, such as hexamethylenetetramine, followed by acidic workup.

Conclusion

This compound is a fundamentally important molecule in the synthesis of several benzodiazepines. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and detailed spectral analysis. The provided experimental protocols and predictive spectral data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The clear presentation of data and workflows aims to facilitate a deeper understanding and practical application of this key synthetic intermediate.

References

- 1. Nitrazepam synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 3. N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. biosave.com [biosave.com]

An In-depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthetic utility of 5-Nitro-2-(bromoacetamido)benzophenone. This compound is a key intermediate in the synthesis of several pharmacologically significant 1,4-benzodiazepines. This document outlines its chemical and physical properties, provides detailed safety precautions, and presents experimental protocols for its synthesis and subsequent use in cyclization reactions.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁BrN₂O₄ | [1][2][3][4] |

| Molecular Weight | 363.16 g/mol | [1][2][3][5] |

| CAS Number | 2011-70-3 | [4] |

| Appearance | A solid | [4] |

| Melting Point | 156-158 °C | [6] |

| Boiling Point | 590.3 °C at 760 mmHg | |

| Density | 1.609 g/cm³ | |

| Solubility | DMF: 12 mg/mL, DMSO: 2 mg/mL, Ethanol: Slightly soluble | [4] |

| UV max (λmax) | 263, 309 nm | [4] |

| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |

| Synonyms | 2'-Benzoyl-2-bromo-4'-nitroacetanilide | [2][3] |

Safety and Handling

2.1. Hazard Identification

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer (based on benzophenone (B1666685) data). [4]

2.2. Precautionary Measures

When handling this compound, it is crucial to adhere to the following safety protocols:

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

2.3. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing depending on the scale of the experiment.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

2.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[7] The compound is stable for at least 2 years when stored at -20°C.[8]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Synthesis and Reactivity

This compound is a crucial intermediate in the synthesis of nitrazepam and other 1,4-benzodiazepines.[4][5] It is typically synthesized from 2-amino-5-nitrobenzophenone (B23384).

3.1. Synthesis of this compound